Cas no 1157650-38-8 ({2-[(3-methylbutan-2-yl)amino]phenyl}methanol)
Technical Introduction:
{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol is a chiral secondary amine-alcohol derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its structure features a benzylic alcohol moiety adjacent to an amino group, offering versatility in functionalization and chelation. The compound’s stereocenter and hydrogen-bonding capabilities make it useful for catalytic systems or ligand design. Its moderate lipophilicity, conferred by the branched alkyl chain, may enhance solubility in organic matrices. The product is typically handled under inert conditions due to the reactivity of the hydroxyl and amino groups. Suitable for research in fine chemical synthesis, it provides a scaffold for further derivatization in medicinal chemistry or material science applications.
![{2-[(3-methylbutan-2-yl)amino]phenyl}methanol structure](https://ja.kuujia.com/scimg/cas/1157650-38-8x500.png)
1157650-38-8 structure
商品名:{2-[(3-methylbutan-2-yl)amino]phenyl}methanol
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol 化学的及び物理的性質
名前と識別子
-
- EN300-166945
- 1157650-38-8
- {2-[(3-methylbutan-2-yl)amino]phenyl}methanol
- Benzenemethanol, 2-[(1,2-dimethylpropyl)amino]-
-
- インチ: 1S/C12H19NO/c1-9(2)10(3)13-12-7-5-4-6-11(12)8-14/h4-7,9-10,13-14H,8H2,1-3H3
- InChIKey: IZGZSWUZUPSCNO-UHFFFAOYSA-N
- ほほえんだ: OCC1C=CC=CC=1NC(C)C(C)C
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.020±0.06 g/cm3(Predicted)
- ふってん: 325.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 14.38±0.10(Predicted)
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166945-0.1g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 0.1g |
$653.0 | 2023-06-04 | ||
Enamine | EN300-166945-10.0g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-166945-1.0g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-166945-0.25g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 0.25g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-166945-5.0g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-166945-0.05g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 0.05g |
$624.0 | 2023-06-04 | ||
Enamine | EN300-166945-0.5g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-166945-2.5g |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol |
1157650-38-8 | 2.5g |
$1454.0 | 2023-06-04 |
{2-[(3-methylbutan-2-yl)amino]phenyl}methanol 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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